molecular formula C10H9FN2O B12124715 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide CAS No. 893725-52-5

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide

Cat. No.: B12124715
CAS No.: 893725-52-5
M. Wt: 192.19 g/mol
InChI Key: IMCLWGCJGLDNGX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fused pyrrole and benzimidazole ring system with a fluorine atom at the 6th position and an oxide group at the 4th position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide involves several steps. One common synthetic route includes the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under reflux conditions in pyridine . This reaction leads to the formation of the desired product with high regioselectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

CAS No.

893725-52-5

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

6-fluoro-4-oxido-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-4-ium

InChI

InChI=1S/C10H9FN2O/c11-7-3-4-8-9(6-7)13(14)10-2-1-5-12(8)10/h3-4,6H,1-2,5H2

InChI Key

IMCLWGCJGLDNGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](C3=C(N2C1)C=CC(=C3)F)[O-]

Origin of Product

United States

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